1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine is a synthetic organic compound that features a fluorinated pyrimidine ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine typically involves multiple steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine. This can be achieved through the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
N-Methylation of Piperidine: The next step involves the methylation of piperidine. This can be done using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Coupling Reaction: The final step is the coupling of the fluoropyrimidine intermediate with the N-methylpiperidine. This can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (CH₂Cl₂).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines
Properties
Molecular Formula |
C10H15FN4 |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C10H15FN4/c1-12-9-3-2-4-15(7-9)10-13-5-8(11)6-14-10/h5-6,9,12H,2-4,7H2,1H3 |
InChI Key |
RLYTXFUKMJHDBS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C2=NC=C(C=N2)F |
Origin of Product |
United States |
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